REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([OH:11])[CH:3]=1.[CH3:12]O>>[OH:11][C:4]1[CH:3]=[C:2]([CH:10]=[CH:9][C:5]=1[C:6]([O:8][CH3:12])=[O:7])[NH2:1]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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NC1=CC(=C(C(=O)O)C=C1)O
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Name
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|
Quantity
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15 mL
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Type
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reactant
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Smiles
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CO
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Name
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sulfonic acid
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Quantity
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1 mL
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Type
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solvent
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Smiles
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|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was quenched with NaHCO3 aqueous solution (60 mL) and EtOAc (60 mL)
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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CUSTOM
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Details
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dried
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Type
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CUSTOM
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Details
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evaporated
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Name
|
|
Type
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product
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Smiles
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OC=1C=C(N)C=CC1C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |